molecular formula C6H6ClNO3S B1428539 2-Chloro-4-hydroxybenzenesulfonamide CAS No. 23202-61-1

2-Chloro-4-hydroxybenzenesulfonamide

Cat. No. B1428539
CAS RN: 23202-61-1
M. Wt: 207.64 g/mol
InChI Key: RYCUQSQJISLQFX-UHFFFAOYSA-N
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Description

2-Chloro-4-hydroxybenzenesulfonamide is a chemical compound with the molecular formula C6H6ClNO3S. Its molecular weight is 207.64 g/mol .


Molecular Structure Analysis

The molecular structure of 2-Chloro-4-hydroxybenzenesulfonamide consists of a benzene ring substituted with a chloro group, a hydroxy group, and a sulfonamide group .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Chloro-4-hydroxybenzenesulfonamide are not detailed in the search results, it’s worth noting that benzene derivatives, such as this compound, can undergo nucleophilic reactions .


Physical And Chemical Properties Analysis

2-Chloro-4-hydroxybenzenesulfonamide is a powder at room temperature . It has a melting point of 225-226°C .

Scientific Research Applications

Antitumor Applications

One study discusses the evaluation of sulfonamide-focused libraries, including compounds related to 2-Chloro-4-hydroxybenzenesulfonamide, in cell-based antitumor screens. Compounds from these libraries have been identified as potent cell cycle inhibitors, progressing to clinical trials due to their preliminary clinical activities in phase I settings. This research illuminates the essential pharmacophore structure and drug-sensitive cellular pathways for antitumor sulfonamides, highlighting their potential in cancer therapy (Owa et al., 2002).

Synthesis and Characterization of Derivatives

Another study focuses on the synthesis and characterization of derivatives of N-aryl-hydroxybenzenesulfonamide, aiming to find potent fasciolicides. This research underscores the versatility of 2-Chloro-4-hydroxybenzenesulfonamide derivatives in synthesizing new compounds with potential biological applications (Shen Jun-ju, 2004).

Advanced Oxidation Processes

Research on the enhancement of volatile organic compounds mass transfer in compact chemical scrubbers for air treatment applications also mentions the relevance of similar sulfonamide compounds. This study provides insight into the use of advanced oxidation processes to improve environmental remediation technologies (Biard et al., 2011).

Enzyme Inhibition and Anticancer Activity

A series of novel sulfonamide derivatives, including those related to 2-Chloro-4-hydroxybenzenesulfonamide, were synthesized and evaluated for their inhibitory activity against human carbonic anhydrase isozymes and their anticancer activity against various human tumor cell lines. This study highlights the potential of these compounds in developing new anticancer drugs by inhibiting specific enzymes (Żołnowska et al., 2018).

Antimicrobial and Anticancer Effects

Furthermore, the synthesis and structural characterization of sulfonamide CCR5 antagonists, which include modifications of the sulfonamide group, suggest potential applications in the development of drugs for preventing HIV-1 infection. This research illustrates the broader applicability of sulfonamide derivatives in addressing various health concerns (Cheng De-ju, 2015).

Safety And Hazards

The safety information for 2-Chloro-4-hydroxybenzenesulfonamide indicates that it may be harmful if inhaled and may cause skin irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-chloro-4-hydroxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO3S/c7-5-3-4(9)1-2-6(5)12(8,10)11/h1-3,9H,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCUQSQJISLQFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-hydroxybenzenesulfonamide

CAS RN

23202-61-1
Record name 2-chloro-4-hydroxybenzene-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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